molecular formula C16H23N7O2 B2753441 N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034516-27-1

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2753441
CAS No.: 2034516-27-1
M. Wt: 345.407
InChI Key: GPYZQERQFYTHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H23N7O2 and its molecular weight is 345.407. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction is characterized by a mixed inhibition type , as indicated by Lineweaver–Burk’s V −1 – [S] −1 double-reciprocal plot . This means that the compound can bind to both the enzyme and the enzyme-substrate complex, reducing the rate of acetylcholine hydrolysis.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting AChE, the compound prolongs the action of acetylcholine, leading to enhanced cholinergic transmission. This can have various downstream effects, depending on the specific neural circuits involved.

Pharmacokinetics

The compound’s ADME properties (Absorption, Distribution, Metabolism, Excretion) are predicted to be satisfactory . This suggests that the compound can be effectively absorbed into the body, distributed to the sites of action, metabolized, and excreted. These properties impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The result of the compound’s action is an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific neural circuits involved. For example, it could potentially improve cognitive function in conditions characterized by reduced cholinergic transmission.

Properties

IUPAC Name

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O2/c1-10-13(11(2)22(3)21-10)14(24)17-9-12-18-15(20-16(19-12)25-4)23-7-5-6-8-23/h5-9H2,1-4H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYZQERQFYTHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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